An In-Depth Technical Guide to Benzedrone: Chemical Structure, Properties, and Analytical Methodologies
An In-Depth Technical Guide to Benzedrone: Chemical Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Benzedrone is a chiral molecule that is typically encountered as a racemic mixture. Its chemical identity and known physical properties are summarized in the table below. It is important to note that experimentally determined melting and boiling points for the freebase form are not consistently reported in the scientific literature. The provided data is primarily for the hydrochloride salt, which is the more common form for handling and analysis.
| Property | Value | Citation |
| IUPAC Name | 2-(benzylamino)-1-(p-tolyl)propan-1-one | [1] |
| Synonyms | 4-Methyl-N-benzylcathinone, 4-MBC | [1][2] |
| Molecular Formula | C₁₇H₁₉NO | [1][2] |
| Molecular Weight | 253.34 g/mol | |
| CAS Number | 1225617-75-3 | |
| Appearance | Crystalline solid (hydrochloride salt) | |
| Solubility (HCl salt) | DMF: 10 mg/mL, DMSO: 5 mg/mL, Ethanol: 5 mg/mL, Methanol: 1 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | |
| λmax | 205, 260 nm |
Presumed Pharmacological Profile and Signaling Pathways
As a synthetic cathinone, Benzedrone is an analog of mephedrone and is presumed to act as a monoamine transporter inhibitor, affecting the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The interaction with these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to mediate the stimulant and psychoactive effects of the drug.
While specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for Benzedrone at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are not available in the current body of scientific literature, the pharmacology of structurally similar cathinones provides a strong basis for its presumed mechanism of action. For instance, mephedrone and other synthetic cathinones are known to act as substrates for these transporters, inhibiting reuptake and, in some cases, promoting neurotransmitter release (efflux). The relative potency at each transporter dictates the specific pharmacological profile of the compound.
The general signaling pathway for monoamine transporter inhibition by synthetic cathinones is depicted below.
Caption: Presumed mechanism of action of Benzedrone at the monoaminergic synapse.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of synthetic cathinones, as well as for the in-vitro and in-vivo evaluation of their pharmacological effects. These protocols are based on established methods for related compounds and can be adapted for the study of Benzedrone.
Synthesis and Purification
A general method for the synthesis of cathinone derivatives involves the α-bromination of a substituted propiophenone followed by reaction with the desired amine.
Synthesis of 4-Methyl-N-benzylcathinone (Benzedrone)
-
α-Bromination of 4-Methylpropiophenone: To a solution of 4-methylpropiophenone in a suitable solvent (e.g., diethyl ether or glacial acetic acid), add an equimolar amount of bromine dropwise with stirring, while maintaining the temperature below 10°C. After the addition is complete, continue stirring for 1-2 hours at room temperature. The reaction mixture is then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield crude α-bromo-4-methylpropiophenone.
-
Reaction with Benzylamine: Dissolve the crude α-bromo-4-methylpropiophenone in a suitable solvent such as acetonitrile or ethanol. Add a twofold molar excess of benzylamine to the solution. The mixture is then refluxed for several hours until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure.
Purification
The crude product can be purified by the following methods:
-
Acid-Base Extraction: Dissolve the residue in a nonpolar organic solvent (e.g., diethyl ether) and wash with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous phase. The aqueous layer is then basified (e.g., with 2M NaOH) to precipitate the freebase, which is then extracted with an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Recrystallization: The purified freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate is collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cathinone Analysis
This protocol is adapted from a validated method for the analysis of synthetic cathinones in urine.
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., mixed-mode cation exchange).
-
Elute the analytes with a basic organic solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) by heating at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Caption: General workflow for the GC-MS analysis of synthetic cathinones.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cathinone Analysis
This protocol is based on a method for the detection of synthetic cathinones in oral fluid.
-
Sample Preparation (Oral Fluid):
-
To 200 µL of oral fluid, add an internal standard.
-
Perform protein precipitation with 400 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.
-
In-Vitro Pharmacological Assays
Monoamine Transporter Inhibition Assay (Radioligand Uptake Inhibition)
This assay determines the potency of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
-
Cell Culture: Use HEK-293 cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Wash the cells with KRH buffer. c. Pre-incubate the cells with various concentrations of the test compound (Benzedrone) for 10-15 minutes at 37°C. d. Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a non-radiolabeled substrate. e. Incubate for a short period (e.g., 5-10 minutes) at 37°C. f. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. g. Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
In-Vivo Behavioral Assays
Locomotor Activity Study
This assay assesses the stimulant or depressant effects of a compound on spontaneous movement in rodents.
-
Animals: Male mice or rats.
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.
-
Procedure: a. Habituate the animals to the testing room and the open-field arenas for at least 60 minutes before the experiment. b. Administer the test compound (Benzedrone) or vehicle via a suitable route (e.g., intraperitoneal injection). c. Immediately place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena.
Conditioned Place Preference (CPP) Protocol
This paradigm is used to evaluate the rewarding or aversive properties of a drug.
-
Animals: Male mice or rats.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure: a. Pre-conditioning Phase (Baseline): On day 1, allow the animals to freely explore both compartments for 15 minutes and record the time spent in each to determine any initial preference. b. Conditioning Phase (Days 2-5): For four days, administer the test compound (Benzedrone) and confine the animal to one compartment (drug-paired) for 30 minutes. On alternate days, administer the vehicle and confine the animal to the other compartment (vehicle-paired). c. Post-conditioning Phase (Test): On day 6, place the animal in the apparatus with free access to both compartments in a drug-free state and record the time spent in each compartment for 15 minutes.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference, suggesting rewarding properties.
Conclusion
Benzedrone (4-methyl-N-benzylcathinone) is a synthetic cathinone with a chemical structure that strongly suggests activity as a monoamine transporter inhibitor. While specific quantitative data on its pharmacological profile are lacking in the public domain, this guide provides a comprehensive overview of its known chemical and physical properties and outlines detailed experimental protocols for its synthesis, analysis, and pharmacological characterization. The provided methodologies for GC-MS, LC-MS/MS, in-vitro transporter assays, and in-vivo behavioral studies offer a robust framework for researchers to investigate the properties of Benzedrone and contribute to a better understanding of this and other emerging psychoactive substances. Further research is critically needed to elucidate the specific binding affinities and functional activities of Benzedrone at the dopamine, serotonin, and norepinephrine transporters to fully characterize its pharmacological and toxicological profile.
Disclaimer: Benzedrone is a controlled substance in many jurisdictions. The information provided in this guide is for research and informational purposes only. All handling and experimentation with this compound must be conducted in strict compliance with all applicable laws and regulations and under appropriate laboratory safety conditions.
